![molecular formula C8H13F2NO B2698602 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane CAS No. 2169230-19-5](/img/structure/B2698602.png)
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane
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Overview
Description
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H13F2NO and a molecular weight of 177.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 26 bonds, including 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane is a liquid at room temperature .Scientific Research Applications
Synthetic Approaches and Structural Insights
Synthetic Approaches to Spiroaminals : The synthesis of spiroaminals, including the core structure related to "10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane," has been explored due to their potential biological activities and novel skeletons. Various strategies have been developed for synthesizing these compounds, highlighting their significance in organic synthesis and chemical biology (Sinibaldi & Canet, 2008).
Crystal Structure Analysis : The crystal structure of a related compound, "4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane," has been determined, providing insights into the conformational preferences and structural details of these spirocyclic compounds. This research aids in understanding the chemical behavior and potential reactivity of such molecules (Wen, 2002).
Potential Therapeutic Applications and Drug Discovery
Anticancer Activity : Novel derivatives of 1-thia-azaspiro[4.5]decane, including thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, were synthesized and evaluated for their anticancer activity. These compounds showed moderate to high inhibition activities against several cancer cell lines, demonstrating the potential of spirocyclic compounds in therapeutic applications (Flefel et al., 2017).
Antitumor Properties : A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and shown to have moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancers. This research highlights the role of azaspirocyclic compounds in developing new anticancer agents (Yang et al., 2019).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
6,6-difluoro-2-oxa-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)1-3-11-5-7(8)2-4-12-6-7/h11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUUJDFSFSZYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1(F)F)CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane |
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